Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate: is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their rigidity and three-dimensional structure, which often imparts unique biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common method involves the reaction of tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate with chloroacetyl chloride in the presence of potassium carbonate and ethyl acetate. The mixture is stirred at 0°C, followed by extraction and drying. The residue is then dissolved in tetrahydrofuran (THF) and added dropwise to a solution of potassium tert-butoxide in tert-butanol and THF, heated at reflux.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using more efficient catalysts, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of certain enzymes or proteins.
Medicine: Investigated for its potential therapeutic effects, including antibacterial and antituberculosis activities.
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate
- Tert-butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate
Uniqueness
Tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate is unique due to its specific spirocyclic structure and the presence of both amino and oxo functional groups. This combination imparts unique chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C14H25N3O3 |
---|---|
Molecular Weight |
283.37 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C14H25N3O3/c1-13(2,3)20-12(19)17-6-4-14(5-7-17)9-10(15)8-11(18)16-14/h10H,4-9,15H2,1-3H3,(H,16,18) |
InChI Key |
XURHMDIFRPMUDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC(=O)N2)N |
Origin of Product |
United States |
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